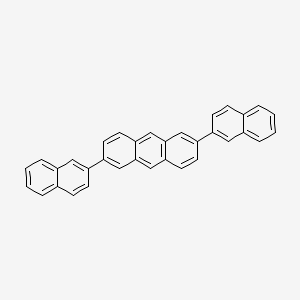

2,6-Di(2-naphthyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H22 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

2,6-dinaphthalen-2-ylanthracene |

InChI |

InChI=1S/C34H22/c1-3-7-25-17-27(11-9-23(25)5-1)29-13-15-31-22-34-20-30(14-16-32(34)21-33(31)19-29)28-12-10-24-6-2-4-8-26(24)18-28/h1-22H |

InChI Key |

OTGSVMDWQMHPPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=CC=CC=C7C=C6)C=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2,6 Di 2 Naphthyl Anthracene

Established Synthetic Pathways to 2,6-Di(2-naphthyl)anthracene

Several synthetic strategies have been developed to construct the this compound framework. These methods range from classic coupling reactions to more complex multi-step sequences, each offering distinct advantages in terms of yield, scalability, and access to specific isomers.

Suzuki Coupling Reactions in the Synthesis of this compound

The Suzuki-Miyaura coupling reaction is a powerful and widely employed method for the synthesis of this compound. beilstein-journals.orgresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of a dihaloanthracene, such as 2,6-dibromoanthracene (B67020), with a naphthylboronic acid derivative. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and minimizing side products. For instance, the use of Pd(PPh₃)₄ as a catalyst has been reported, although the efficiency can be sensitive to the specific substrates and conditions. beilstein-journals.org

A common route involves the coupling of 2,6-dibromoanthracene with 2-naphthylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The reaction is typically carried out in a mixed solvent system, such as 1,4-dioxane/ethanol/water. researchgate.net The versatility of the Suzuki coupling also allows for the synthesis of asymmetric anthracene (B1667546) derivatives by using different boronic acids in a sequential manner. rsc.org

| Reactants | Catalyst | Conditions | Product | Reference |

| 2,6-Dibromoanthracene, 2-Naphthylboronic acid | Pd(0) catalyst, K₂CO₃ | 1,4-dioxane/ethanol/water | This compound | researchgate.net |

| 10-(2-naphthyl)anthracene-9-boronic acid, 1-(3-iodophenyl)naphthalene (B14787472) derivatives | Not specified | Not specified | 9-(2-naphthyl)-10-arylanthracenes | rsc.org |

Multi-step Organic Reactions in the Preparation of this compound

Beyond single-step coupling reactions, multi-step synthetic sequences are often necessary to access the this compound core, especially when starting from readily available precursors. These routes can offer greater control over the final structure and allow for the introduction of various functional groups.

One reported multi-step synthesis starts from 2,6-dihydroxyanthraquinone. The initial steps involve the conversion of the hydroxyl groups to a more reactive species, followed by a reduction of the anthraquinone (B42736) core to the anthracene scaffold. The final key step is a Suzuki coupling reaction to introduce the naphthyl moieties. This approach, while longer, provides a pathway from a common starting material.

Another strategy involves the synthesis of an anthracene derivative, 2,6-diphenyl anthracene (DPA), which was achieved in three simple steps with a high yield. researchgate.net While not directly producing this compound, this efficient synthesis of a related, high-performance organic semiconductor highlights the potential for similar streamlined approaches to be developed for the target compound. researchgate.netresearchgate.net

Strategies for High-Yield Synthesis of this compound

Achieving high yields is a primary goal in the synthesis of this compound for practical applications. Optimization of reaction conditions is paramount. In the context of Suzuki coupling, this includes fine-tuning the catalyst system, base, solvent, and temperature. For example, the use of palladacycle catalysts has been shown to be effective in promoting Suzuki-Miyaura cross-coupling reactions for the synthesis of other anthracene-based OLED emitters, suggesting a potential strategy for improving the yield of this compound. nih.gov

Purification is also a critical step for obtaining high-purity material, which is essential for device performance. Techniques such as flash chromatography and recrystallization are commonly employed to remove impurities and isolate the desired product. rsc.org The efficient synthesis of 2,6-diphenyl anthracene in three steps with a high yield demonstrates that careful design of the synthetic route can lead to both high efficiency and high performance in the final material. researchgate.netresearchgate.net

Synthesis of Functionalized this compound Derivatives

The ability to introduce functional groups onto the this compound scaffold is crucial for fine-tuning its properties for specific applications. Chemical derivatization allows for the modulation of electronic characteristics, solubility, and solid-state morphology.

Modifications for Tailored Electronic and Structural Properties

Introducing different functional groups to the 9,10-positions of the anthracene core is a common strategy to prevent planar aggregation, which can lead to fluorescence quenching. rsc.org By attaching bulky or electronically diverse substituents, it is possible to modify the intermolecular interactions and, consequently, the material's performance in electronic devices. researchgate.netresearchgate.net

For instance, the introduction of fluorenamine or indenocarbazole moieties at the 2-position of a di(2-naphthyl)anthracene derivative has been shown to prevent emission red-shifting and fluorescence quenching in the solid state, while also improving hole transporting capability and thermal stability. rsc.org Similarly, functionalization at the 2,6-positions with various fluorinated phenyl derivatives has been found to influence the electrochemical properties of anthracene derivatives, leading to a transition from p-type to n-type behavior in organic thin-film transistors. researchgate.netresearchgate.net

| Parent Compound | Functional Group | Position of Functionalization | Observed Property Change | Reference |

| Di(2-naphthyl)anthracene | Fluorenamine, Indenocarbazole | 2-position | Prevention of emission red-shifting and fluorescence quenching, improved hole transport and thermal stability | rsc.org |

| Anthracene | Fluorinated Phenyls | 2,6-positions | Transition from p-type to n-type behavior in OTFTs | researchgate.netresearchgate.net |

Synthetic Routes to 2,6-Dibromo-9,10-di(2-naphthyl)anthracene and Related Precursors

The synthesis of halogenated derivatives, such as 2,6-dibromo-9,10-di(2-naphthyl)anthracene, is of significant interest as these compounds serve as key precursors for further functionalization via cross-coupling reactions. sigmaaldrich.com The bromine atoms provide reactive handles for introducing a wide variety of substituents.

The synthesis of 2,6-dibromo-9,10-di(naphthalen-1-yl)anthracene (B3179092) can be achieved from 1-bromonaphthalene (B1665260) and 2,6-dibromoanthraquinone. chemicalbook.com A related compound, 2,6-dibromo-9,10-diphenylanthracene, is typically synthesized through the bromination of 9,10-diphenylanthracene (B110198) using a brominating agent like N-bromosuccinimide (NBS) with a catalyst. Another approach involves the reductive bromination of 2,6-dibromo-9,10-anthraquinone. These methods highlight the general strategies that can be adapted for the synthesis of 2,6-dibromo-9,10-di(2-naphthyl)anthracene. The target compound is commercially available, indicating that established synthetic protocols exist. sigmaaldrich.comtcichemicals.comnih.gov

The synthesis of other brominated anthracenes, which can serve as versatile precursors, has also been explored. For example, an efficient synthesis of hexabromoanthracenes has been described, which can then be converted to various functionalized derivatives. acs.org

Comparison of Substitution Site Effects on Synthetic Accessibility

The location of aryl substituents on the anthracene core profoundly influences the synthetic accessibility and the resulting molecular properties. The synthesis of diaryl-substituted anthracenes, including this compound, is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the feasibility and efficiency of these reactions are highly dependent on the substitution pattern (e.g., 2,6- vs. 1,8- vs. 9,10-), which dictates the steric environment around the reactive sites.

For the synthesis of 2,6-disubstituted isomers like this compound, the common precursor is 2,6-dibromoanthracene, which is coupled with an appropriate boronic acid. smolecule.com This pathway is relatively straightforward. For instance, a study demonstrated that the use of sterically hindered ligands on palladium catalysts could achieve yields as high as 95% for the Suzuki-Miyaura coupling of 2,6-dibromoanthracene with 2-naphthylboronic acid. smolecule.com

In contrast, the synthesis of 1,8-diarylanthracenes presents greater challenges due to the increased steric hindrance at the peri-positions. Standard palladium catalysts like Pd(PPh₃)₄ can be inefficient for coupling at these sites. beilstein-journals.org Researchers have found that specialized catalysts, such as Pd-PEPPSI-iPr, are necessary to overcome this steric hindrance and achieve good yields (52–77%) for the synthesis of 1,8-diarylanthracenes. beilstein-journals.org The 9,10-positions are the most reactive on the anthracene nucleus and are often the easiest to functionalize, but this can lead to different electronic and photophysical properties compared to the 2,6-isomer. nih.gov

Furthermore, even a subtle change in the linkage from the naphthyl group can have significant consequences. A comparison between this compound and 2,6-di(1-naphthyl)anthracene showed that this minor alteration in the substitution site of the naphthyl group leads to a significant difference in molecular packing, which in turn greatly affects the material's optoelectronic properties. researchgate.net While this compound thin-film transistors show high charge transport mobility, the 1-naphthyl isomer demonstrates no mobility, highlighting the critical impact of substitution regiochemistry on functionality. researchgate.net

The following table summarizes the influence of the substitution site on the choice of catalyst and reaction yields for diarylanthracene synthesis.

| Anthracene Isomer | Typical Precursor | Key Synthetic Challenge | Effective Catalyst System | Reported Yields | Reference |

|---|---|---|---|---|---|

| 2,6-Diarylanthracene | 2,6-Dibromoanthracene | Standard coupling conditions are often effective. | Pd catalyst with sterically hindered ligands | Up to 95% | smolecule.com |

| 1,8-Diarylanthracene | 1,8-Dichloroanthracene | High steric hindrance at peri-positions. | Pd-PEPPSI-iPr | 52–77% | beilstein-journals.org |

| 9,10-Diarylanthracene | 9,10-Dibromoanthracene | Generally the most reactive and accessible sites. | Various Pd catalysts (e.g., Pd(OAc)₂) | Moderate to good | nih.gov |

Emerging Synthetic Approaches for Anthracene Scaffolds

While traditional methods like Friedel-Crafts reactions remain relevant, recent advancements in organic synthesis have introduced more efficient, selective, and versatile strategies for constructing functionalized anthracene scaffolds. beilstein-journals.org These emerging approaches are critical for developing novel materials with tailored properties for applications in organic electronics. nih.govresearchgate.net

Transition Metal-Catalyzed C-H Bond Activation: One of the most significant recent developments is the use of transition metal catalysis for the direct functionalization of C-H bonds. nih.gov This methodology avoids the need for pre-functionalized starting materials (like halogenated anthracenes), thus reducing the number of synthetic steps. For example, palladium(II)-catalyzed tandem reactions involving a carboxyl-directed C-H alkenylation and a secondary C-H activation have been developed to generate substituted anthracene derivatives from diphenyl carboxylic acids and acrylates. beilstein-journals.orgnih.gov This approach is powerful for creating structural diversity in the anthracene core. nih.gov

Advanced Cross-Coupling Methodologies: The Suzuki-Miyaura coupling continues to evolve with the development of more sophisticated catalysts and protocols. An unprecedented palladacycle-promoted triple Suzuki coupling has been reported, enabling a step-economic synthesis of new OLED emitters from dibromoanthracene. acs.org Furthermore, the use of N-heterocyclic carbene (NHC) ligands with palladium complexes has led to catalysts with enhanced stability and activity, proving highly effective in challenging cross-coupling reactions for anthracene synthesis. nih.gov

[2+2+2] Cyclotrimerization Reactions: Cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes has emerged as a powerful tool for constructing the anthracene skeleton. beilstein-journals.orgacs.org This method involves the cycloaddition of a 1,6-diyne with a 4-aryl-2-butyn-1-ol, followed by subsequent conversion steps to yield the final substituted anthracene. beilstein-journals.org This strategy offers a convergent route to complex anthracenes from simpler building blocks.

Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, remains a cornerstone of anthracene synthesis and functionalization. orientjchem.org It is a highly reliable and stereoselective method for creating the central ring of the anthracene system or for adding functionalities to an existing anthracene core. orientjchem.orgresearchgate.net The reaction of a 9-substituted anthracene with a dienophile, for example, is a key step in the synthesis of various biologically active compounds. orientjchem.org The regioselectivity of these reactions can often be controlled by the nature of the substituents and the reaction conditions. orientjchem.org

The table below highlights some of these modern synthetic strategies.

| Synthetic Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| C-H Bond Activation | Direct functionalization of C-H bonds, often catalyzed by palladium, rhodium, or ruthenium. | Step-economic, avoids pre-functionalization. | beilstein-journals.orgnih.gov |

| Advanced Suzuki Coupling | Use of specialized pallacycles or N-heterocyclic carbene (NHC) ligands to improve efficiency and scope. | High yields, good functional group tolerance, access to sterically hindered products. | nih.govacs.org |

| [2+2+2] Cyclotrimerization | Cobalt-catalyzed cycloaddition of three alkyne-containing molecules to form the aromatic core. | Convergent synthesis, builds complex cores from simple precursors. | beilstein-journals.orgacs.org |

| Diels-Alder Reaction | [4+2] cycloaddition to form the central ring or functionalize the anthracene scaffold. | High reliability, versatility, and stereoselectivity. | orientjchem.orgresearchgate.net |

Crystallographic Investigations and Solid State Molecular Organization of 2,6 Di 2 Naphthyl Anthracene

Single Crystal Growth Techniques for 2,6-Di(2-naphthyl)anthracene

High-quality single crystals are essential for the intrinsic characterization of organic semiconductors, as they minimize defects and grain boundaries that can impede charge transport. The primary method for growing single crystals of this compound is the physical vapor transport (PVT) method. cas.cnfrontiersin.orgrsc.org

In a typical PVT setup, a horizontal tube furnace is used. The purified this compound powder is placed in a quartz boat at the high-temperature zone of the furnace, while a substrate, often an octyltrichlorosilane (OTS)-treated Si/SiO2 wafer, is placed downstream in a lower-temperature region. frontiersin.org An inert gas, such as argon, is passed through the tube. frontiersin.org The temperature of the furnace is gradually increased, causing the organic material to sublime. frontiersin.org The gaseous molecules are then transported by the carrier gas to the cooler end of the tube, where they desublimate and grow into single crystals on the substrate. frontiersin.org The quality and morphology of the resulting crystals are sensitive to growth parameters like temperature, pressure, and gas flow rate. rsc.org For instance, crystals of 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) have been successfully grown using a high-temperature zone of 180°C. frontiersin.org

Another method that has been employed for growing single crystals of related anthracene (B1667546) derivatives is dynamic vacuum sublimation. mdpi.com This technique involves heating the material under a high vacuum, allowing it to sublime and then condense on a cooler surface to form crystals.

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. nih.govrsc.org In this technique, a beam of X-rays is directed at a single crystal, and the resulting diffraction pattern of scattered X-rays is analyzed to build a 3D model of the electron density within the crystal. From this, the precise positions of the atoms in the crystal lattice can be determined, as well as the bond lengths, bond angles, and other key structural parameters.

For this compound and its derivatives, single-crystal X-ray diffraction analysis provides crucial information about their molecular packing in the solid state. rsc.orgacs.org For example, XRD analysis of this compound reveals a nearly flat, symmetric molecular geometry which facilitates tight molecular packing. acs.org The analysis also confirms the herringbone packing arrangement, which is a common motif for high-performance organic semiconductors. acs.org

Thin-film X-ray diffraction is also used to study the molecular packing of these materials in the form of thin films, which is relevant for their application in electronic devices. rsc.org The XRD patterns of thin films can indicate the orientation of the crystal lattice with respect to the substrate and provide insights into the degree of crystallinity. rsc.org

Table 1: Crystallographic Data for this compound Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|

This table presents crystallographic data for a related anthracene derivative, DHTAnt, which also exhibits a herringbone packing motif. Data sourced from acs.org.

Analysis of Molecular Packing Motifs in the Solid State

The arrangement of molecules in the solid state, or molecular packing, profoundly influences the electronic properties of organic semiconductors. The efficiency of charge transport is highly dependent on the degree of overlap between the π-orbitals of adjacent molecules. rsc.org Different packing motifs, such as J-aggregation, herringbone, and π-stacking, lead to distinct electronic couplings and, consequently, different charge transport characteristics.

In the solid state, this compound adopts a J-aggregated mode. cas.cnresearchgate.net J-aggregates are a specific type of molecular arrangement characterized by a head-to-tail alignment of the transition dipoles of the constituent molecules. researchgate.net This arrangement typically leads to a red-shift in the absorption spectrum compared to the isolated molecule and can result in enhanced photoluminescence quantum yields. researchgate.netresearchgate.net

The formation of J-aggregates in this compound is considered a key factor in its ability to combine excellent charge transport with strong solid-state emission. cas.cnresearchgate.net This balanced performance is highly desirable for applications in organic light-emitting transistors (OLETs). cas.cncas.cn

The crystal structure of this compound exhibits a herringbone packing motif. rsc.org In this arrangement, the long axes of adjacent molecules are not parallel, resembling the pattern of bones in a herring fish. acs.org This type of packing minimizes electrostatic repulsion and allows for close intermolecular contacts, which are crucial for efficient charge transport. chemrxiv.org

Within the herringbone structure, π-stacking interactions are also present. acs.org π-stacking refers to the non-covalent interaction between aromatic rings. wpmucdn.com The degree of π-orbital overlap between adjacent molecules, which is determined by the specific π-stacking geometry, directly influences the charge transfer integral, a key parameter that governs the rate of charge hopping between molecules. rsc.orgnycu.edu.tw In this compound, the combination of herringbone packing and favorable π-stacking leads to high charge carrier mobility. cas.cnrsc.org Theoretical calculations have shown that the hole mobility in single crystals of this material can be as high as 12.3 cm²V⁻¹s⁻¹. cas.cn

The position of substituent groups on the anthracene core has a profound impact on the resulting molecular packing and, consequently, the material's optoelectronic properties. rsc.org A comparison between this compound and its isomer, 2,6-di(1-naphthyl)anthracene, highlights this effect. rsc.org

While both molecules have the same chemical formula, the different attachment point of the naphthyl group leads to significant differences in their solid-state structures. rsc.org The steric hindrance introduced by the 1-naphthyl group in 2,6-di(1-naphthyl)anthracene disrupts the ordered packing necessary for efficient charge transport, and as a result, this isomer shows no charge mobility in thin-film field-effect transistors. rsc.org In contrast, the 2-naphthyl substitution in this compound allows for the formation of the highly ordered herringbone structure with strong intermolecular interactions, leading to excellent charge transport properties. rsc.org This demonstrates that even subtle changes in molecular structure can have a dramatic effect on the solid-state organization and ultimately determine the material's suitability for electronic applications.

Similarly, functionalization at the 9,10-positions of anthracene, while affecting thermal stability, has been found to have a less significant impact on the optical properties and solid-state arrangement compared to substitution at the 2,6-positions. mdpi.commdpi.com

Supramolecular Self-Assembly Principles and this compound

The formation of well-ordered crystalline structures of this compound is a manifestation of supramolecular self-assembly. This process is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and C-H···π interactions. nih.govmdpi.com These weak interactions collectively guide the molecules to arrange themselves into a thermodynamically stable, highly ordered three-dimensional network. ias.ac.in

The specific shape and electronic properties of the this compound molecule, with its extended aromatic system, predispose it to form the observed J-aggregated herringbone structure. rsc.orgresearchgate.net The interplay of these non-covalent forces is crucial for achieving the close intermolecular packing and high degree of order that are essential for its high charge mobility and efficient solid-state emission. cas.cnrsc.org Understanding these self-assembly principles is key to designing new organic semiconductor materials with tailored properties for advanced electronic and optoelectronic applications. nih.gov

Advanced Spectroscopic Characterization of 2,6 Di 2 Naphthyl Anthracene

Photophysical Properties in Solution and Solid State

The photophysical properties of anthracene (B1667546) derivatives are of great interest due to their intrinsic luminescent qualities. mdpi.com The attachment of naphthyl moieties to the anthracene backbone creates a more extended π-conjugated system, which directly impacts its interaction with light.

The electronic absorption spectra of anthracene derivatives are typically characterized by well-structured vibrational bands in the ultraviolet-visible region, corresponding to π-π* transitions. mdpi.com For a closely related compound, 2-naphthylanthracene (NaAnt), the absorption spectrum in a tetrahydrofuran (B95107) (THF) solution shows characteristic peaks at 351 nm, 369 nm, and 388 nm. researchgate.net These features are typical of the anthracene chromophore. researchgate.net

In the solid state, such as in a thin film, a significant red shift in the absorption spectrum is often observed. For NaAnt, this shift is as large as 44 nm compared to its solution spectrum. researchgate.net This phenomenon implies strong intermolecular interactions in the solid state and is indicative of the formation of J-aggregates, where molecules align in a head-to-tail fashion. mdpi.comresearchgate.net

The emission spectra of these compounds are also noteworthy. 2,6-Di(2-naphthyl)anthracene is recognized for its strong photoluminescence (PL) emission, making it a candidate for light-emitting applications. researchgate.net The emission is typically in the blue region of the spectrum.

Table 1: Absorption Peaks of 2-Naphthylanthracene in Solution

| Wavelength (nm) |

|---|

| 351 |

| 369 |

| 388 |

Data recorded in THF solution. researchgate.net

Table 2: Comparative Photoluminescence Quantum Yields (PLQY)

| Compound | State/Solvent | PLQY (%) |

|---|---|---|

| 2-Naphthylanthracene (NaAnt) | Powder | 40.30 researchgate.net |

| Anthracene | Ethanol | 27 omlc.org |

Upon photoexcitation, polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene exhibit complex excited-state dynamics, including potential reversals in aromaticity. acs.orgnih.gov The lowest excited singlet state (S1) and the second excited singlet state (S2) in anthracene correspond to the ¹Lₐ and ¹Lₑ states, respectively. whiterose.ac.uk Substitution on the anthracene core can alter the energy levels of these states. In the case of anthracene, the ¹Lₐ state is lower in energy, and the S1 state is considered aromatic. acs.orgwhiterose.ac.uk

The connection of naphthyl groups to the anthracene core can facilitate intramolecular charge transfer (ICT) upon excitation. rsc.org In such systems, electron density may shift from one part of the molecule (the donor) to another (the acceptor). While the naphthyl and anthracene moieties are both electron-rich aromatic systems, the extended conjugation allows for significant redistribution of charge in the excited state. This charge-transfer character can influence the emission properties, including the degree of solvatochromism observed, where the emission wavelength shifts with solvent polarity. rsc.org The formation of intramolecular exciplexes, which are excited-state complexes between two distinct chromophores within the same molecule, is also a possibility in linked anthracene-naphthalene systems. acs.org

Vibrational Spectroscopy and Structural Correlations

Vibrational spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are used to probe the structural characteristics of molecules by observing their normal modes of vibration. aip.org While a detailed vibrational analysis specifically for this compound is not extensively documented, the spectrum can be understood by considering the constituent parts: the anthracene core and the naphthyl substituents.

The vibrational spectra of both naphthalene and anthracene have been thoroughly studied. aip.org The spectrum of this compound would be a complex superposition of the vibrational modes characteristic of the anthracene and naphthalene units. Key features would include C-H stretching modes, aromatic C-C stretching and ring-breathing modes, and in-plane and out-of-plane C-H bending modes. The covalent linkage between the moieties at the 2,6-positions would lead to shifts in vibrational frequencies and the appearance of new modes corresponding to the inter-ring stretching and torsional motions, providing direct information on the structural coupling between the aromatic systems. Studies on fragment ions of anthracene also utilize IR predissociation spectroscopy to identify structural isomers. acs.orgacs.org

Time-Resolved Spectroscopic Techniques for Photophysical Process Elucidation

To fully understand the excited-state dynamics of this compound, time-resolved spectroscopic techniques are indispensable. Ultrafast transient absorption spectroscopy, for example, allows for the direct observation of the formation and decay of excited states on timescales ranging from femtoseconds to nanoseconds. researchgate.net

By applying such pump-probe techniques, researchers can map the entire photophysical pathway following excitation. This includes processes such as:

Internal Conversion (IC): The non-radiative relaxation from higher excited singlet states (Sₙ) to the lowest excited singlet state (S1).

Intersystem Crossing (ISC): The non-radiative transition from a singlet excited state to a triplet excited state (e.g., S1 to T1).

Fluorescence: The radiative decay from the S1 state back to the ground state (S0).

For a molecule like this compound, these techniques could precisely measure the lifetime of its fluorescent S1 state and quantify the efficiency of competing non-radiative pathways like intersystem crossing. researchgate.net This provides a detailed picture of why the compound exhibits a high photoluminescence quantum yield and helps in elucidating the role of any charge-transfer states in the de-excitation process.

Theoretical and Computational Studies on 2,6 Di 2 Naphthyl Anthracene

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules from first principles. For organic semiconductors like 2,6-Di(2-naphthyl)anthracene, DFT calculations provide crucial insights into the arrangement and energy levels of molecular orbitals, which govern the material's behavior in electronic devices. researchgate.netresearchgate.net Computational analyses using DFT have been instrumental in understanding how the specific 2,6-substitution pattern influences the electronic properties of the anthracene (B1667546) core. smolecule.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in determining a molecule's electronic and optical properties. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a critical parameter for semiconductors.

In this compound, the attachment of naphthyl groups to the anthracene backbone extends the π-conjugated system. DFT calculations show that this functionalization effectively modulates the energy levels of the frontier orbitals. nih.gov The 2,6-substitution pattern promotes significant charge delocalization across the molecule. smolecule.com The HOMO is typically distributed over the entire π-conjugated framework, while the LUMO is also delocalized, facilitating efficient intramolecular charge transfer. This electronic structure is essential for its function as both a charge transport medium and a light-emitting material. smolecule.com

The precise energy levels of these orbitals are crucial for efficient charge injection from electrodes in devices like Organic Light-Eemitting Transistors (OLETs). smolecule.com Theoretical studies on related 2,6-disubstituted anthracene derivatives confirm that functionalization at these positions allows for the tuning of HOMO and LUMO levels, which is critical for optimizing device performance. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Methodology |

|---|---|---|---|---|

| Anthracene (calculated) | -5.92 | -1.52 | 4.40 | B3LYP/6-31G(d) |

| Naphthalene (B1677914) (calculated) | -6.13 | -1.37 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| This compound (estimated) | -5.6 to -5.8 | -2.5 to -2.7 | ~3.0 | Based on experimental data for related compounds |

Charge Distribution and Electronic Coupling Investigations

The distribution of electron density within the molecule is fundamental to its electronic behavior. In this compound, the naphthyl substituents create a donor-acceptor-donor (D-A-D) like electronic structure, where the anthracene core can act as the central unit. smolecule.com This arrangement enhances charge delocalization and influences intermolecular interactions.

Upon injection of a charge (hole or electron), the electron density redistributes. In related anthracene derivatives, it has been shown that the charge is not confined to the anthracene core but extends to the substituent groups. For instance, in a study of a similar molecule, 9,10-di(naphthalene-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene, DFT calculations revealed that a significant portion of the charge (0.17-0.18 e) resides on the naphthyl moieties in both the cationic and anionic states. e-asct.org This delocalization is crucial for stabilizing the charged state and facilitating charge transport.

Electronic coupling, often represented by the transfer integral (V), quantifies the strength of the electronic interaction between adjacent molecules in a solid-state packing. This parameter is highly sensitive to the relative orientation and distance between molecules. The specific shape of this compound and the positioning of the naphthyl groups direct its self-assembly into a J-aggregated mode in the solid state, which is favorable for strong electronic coupling and efficient charge transport. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of electronic transitions between the ground and excited states, TD-DFT provides valuable insights into a material's optical properties, such as its color and fluorescence characteristics.

For anthracene derivatives, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and emission, which arise from π-π* transitions within the conjugated system. researchgate.net The extended conjugation in this compound results in absorption and emission in the blue region of the visible spectrum. The method allows researchers to understand how structural modifications influence the optical bandgap and photoluminescence quantum yield. nih.gov Simulations for various anthracene-based dyes have demonstrated the reliability of TD-DFT in predicting spectral properties and guiding the design of new materials for applications like dye-sensitized solar cells. researchgate.net

Modeling of Charge Transport Characteristics

The charge transport properties of an organic semiconductor determine its performance in devices like transistors. The mobility of charge carriers (holes and electrons) is governed by two key parameters at the molecular level: the reorganization energy (λ) and the charge-transfer integral (V).

Reorganization Energies in this compound Systems

Reorganization energy (λ) is the energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its charged state (and vice versa) upon charge transfer. It is a critical factor in Marcus theory of electron transfer, with lower values of λ generally leading to higher charge mobility. acs.orgwolfram.com

The total reorganization energy is composed of two parts: an inner-sphere contribution (λin) from intramolecular vibrations and an outer-sphere contribution (λout) from the polarization of the surrounding medium. acs.org DFT calculations are commonly used to compute the inner-sphere reorganization energy. acs.org For polyacenes like anthracene, λin is relatively small. acs.org Studies on similar anthracene derivatives have shown that the nature and position of substituents can significantly impact reorganization energy. For example, in a comparative study of different side groups on an anthracene core, the reorganization energies for holes and electrons were found to be highly dependent on the extent of charge delocalization onto the side groups. e-asct.org Molecules with less geometric change upon ionization, and thus lower reorganization energy, are desirable for high-mobility materials. e-asct.org

| Compound System | Hole Reorganization Energy (λh) (meV) | Electron Reorganization Energy (λe) (meV) |

|---|---|---|

| ATFP-Ph | 250 | 268 |

| ATFP-BiPh | 334 | 320 |

| ATFP-Naph | 324 | 361 |

Data from a theoretical study on various anthracene-based host materials (ATFP-Naph contains naphthyl side groups) to illustrate the impact of substituents on reorganization energy. e-asct.org

Charge-Transfer Integrals and Wavefunction Overlap

The charge-transfer integral (V), or electronic coupling, describes the ease with which a charge can hop between adjacent molecules. scm.com It is directly related to the spatial overlap of the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of neighboring molecules. nycu.edu.tw A larger charge-transfer integral facilitates faster charge hopping and higher mobility.

The value of the charge-transfer integral is highly dependent on the molecular packing in the solid state. nycu.edu.tw this compound is known to adopt a J-aggregated packing motif, which is particularly effective for achieving large wavefunction overlap between adjacent molecules. nih.gov This favorable packing is a direct result of the molecular structure imparted by the 2,6-naphthyl substitution. Computational studies on the isomeric 9,10-di(2-naphthyl)anthracene have shown that substitution can reduce the charge-transfer integral by increasing the distance between molecules, thereby lowering mobility. nycu.edu.tw However, the 2,6-substitution pattern in this compound successfully balances strong intermolecular electronic coupling with efficient solid-state emission, leading to exceptionally high charge carrier mobilities, with single-crystal field-effect transistors showing values as high as 12.3 cm2·V−1·s−1. nih.gov

Theoretical Predictions of Carrier Mobility

Theoretical and computational studies play a crucial role in predicting and understanding the charge transport properties of organic semiconductor materials. For this compound, theoretical investigations, in conjunction with experimental findings, help to elucidate its potential in electronic applications. Thin film field-effect transistors fabricated with this compound have demonstrated promising charge transport mobility, with experimental values reaching up to 2.1 cm² V⁻¹ s⁻¹ rsc.org.

| Compound | Experimental Mobility (cm² V⁻¹ s⁻¹) | Theoretically Predicted Mobility (cm² V⁻¹ s⁻¹) | Mobility Type |

|---|---|---|---|

| This compound | Up to 2.1 rsc.org | Data not available | Hole |

| 2,6-Diphenyl anthracene (2,6-DPA) | High (record mobilities reported) nih.gov | 3.54 (intrinsic hole mobility) rsc.orgnih.gov | Hole |

| 2,6-dipyridyl anthracene (meta-isomer) | Relatively low rsc.orgnih.gov | 12.73 (intrinsic hole mobility) rsc.orgnih.gov | Hole |

Computational Insights into Molecular Conformations and Intermolecular Interactions

Computational chemistry provides powerful tools to understand the three-dimensional structure and intermolecular forces that govern the properties of molecular crystals. For this compound, a seemingly minor change in the substitution position of the naphthyl group, from the 2-position to the 1-position, results in a significant difference in the molecular packing, which in turn dramatically affects its optoelectronic properties rsc.org. This highlights the critical role of molecular conformation and intermolecular interactions.

The conformation of this compound is characterized by the dihedral angles between the naphthyl substituents and the central anthracene core. These angles influence the planarity of the molecule, which is a key factor for efficient π-orbital overlap, essential for intramolecular charge delocalization and strong intermolecular electronic coupling. While specific calculated dihedral angles for this compound are not detailed in the provided search results, studies on similar 2,6-disubstituted anthracenes and naphthalenes indicate that the twist of the substituent groups out of the mean ring plane is a common feature researchgate.netnih.gov. For example, in dimethyl 2,6-naphthalenedicarboxylate, the ester group is twisted 20 degrees out of the mean ring plane nih.gov.

Intermolecular interactions, such as π-π stacking and C–H···π interactions, are crucial for the stability of the crystal structure and for facilitating charge transport between adjacent molecules. In many anthracene derivatives, a herringbone packing motif is observed, which is known to support efficient two-dimensional charge transport nih.govrsc.org. The strength and nature of these interactions can be computationally analyzed to predict the stability of different crystal packing arrangements. For instance, strengthening C–H···π intermolecular interactions has been shown to induce emission enhancement in anthracene derivatives under high pressure rsc.org. The analysis of crystal structures of related compounds reveals the presence of numerous short contacts between molecules, indicative of these important intermolecular forces nih.gov.

| Compound | Parameter | Computational Finding |

|---|---|---|

| Dimethyl 2,6-naphthalenedicarboxylate | Dihedral Angle | Ester group twisted 20° out of the mean ring plane nih.gov |

| Nitrogen-substituted 2,6-diphenylanthracene (B1340685) | Dihedral Angle | Twist angle between phenyl ring and anthracene decreased by 1.6°–39.0° upon N-substitution researchgate.net |

| 2,6-Diphenyl anthracene (2,6-DPA) | Intermolecular Interactions | Sixteen C–H···π interactions are present for one molecule within a range of 2.84–2.86 Å nih.gov |

| 2,6-bis(4-fluorophenyl)anthracene | Intermolecular Interactions | Six C–H···π interactions exist within a slightly larger range of 2.87 - 2.88 Å nih.gov |

Optoelectronic Applications and Device Physics of 2,6 Di 2 Naphthyl Anthracene

Application in Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are extensively studied as core materials for blue fluorescent emitters in OLEDs due to their inherent photoluminescence and electrochemical properties. mdpi.comrsc.org They can serve as both emitting materials and host materials in the emissive layer of an OLED. rsc.org

2,6-Di(2-naphthyl)anthracene and its analogs are recognized for their utility as host materials in blue OLEDs. The anthracene moiety provides a wide band gap suitable for hosting blue-emitting guest molecules, facilitating efficient energy transfer. mdpi.com The naphthyl substitution helps to form thermally stable amorphous films by preventing molecular packing and crystallization, which is crucial for the longevity and performance of OLED devices. mdpi.com

Derivatives of anthracene are known to emit light in the violet-to-blue region of the spectrum, making them suitable as the core for blue host materials. mdpi.com For instance, a naphthyl-substituted anthracene synthesized by introducing a naphthyl group into the 2-position of anthracene (NaAnt) exhibits a relatively rare blue emission. researchgate.net In a non-doped OLED, an anthracene-based host material can itself be the primary emitter, with one such device showing an electroluminescence peak at 457 nm, firmly in the blue region. mdpi.com The design of bipolar host materials, which possess balanced hole and electron transporting properties, is a practical strategy for achieving highly efficient deep-blue OLEDs. rsc.org An OLED based on a naphthyl-phenyl-anthracene derivative (NA-AN-NA) achieved a deep-blue emission centered at 460 nm with Commission Internationale de L'Eclairage (CIE) coordinates of (0.1298, 0.1712) and a maximum external quantum efficiency (EQE) of 8.10%. rsc.org

Table 1: Performance of OLEDs Using Naphthyl-Anthracene Host Materials

| Host Material | Dopant/Guest | Max. EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Reference |

|---|---|---|---|---|---|

| NA-AN-NA | DITBDAP | 8.10 | (0.1298, 0.1712) | 460 | rsc.org |

| 2-NaAn-1-PNa | 3Me-1Bu-TPPDA | 8.3 | (0.133, 0.141) | 460 | mdpi.com |

| mCz-TAn-CN | Non-doped | 7.03 | (0.14, 0.12) | - | rsc.org |

| m2Cz-TAn-CN | Doped | 7.28 | (0.14, 0.09) | - | rsc.org |

To enhance the performance of anthracene-based blue OLEDs, co-doping strategies are employed. The addition of a co-dopant into the light-emitting layer (LEL) can significantly improve the external quantum efficiency. aip.org One effective strategy involves using a hole-trapping co-dopant. For example, in a blue OLED with a 9,10-diarylanthracene (DAA) host, adding a hole-trapping material like N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB) to the LEL can triple the EQE, pushing it into the 3%–6% range. aip.org

Performance in Organic Field-Effect Transistors (OFETs)

Anthracene-based semiconductors have garnered significant interest for use in OFETs due to their molecular planarity, stability, and strong intermolecular interactions which facilitate good charge transport. researchgate.netresearchgate.netnih.gov The performance of these devices is critically dependent on the molecular structure and the resulting solid-state packing. nih.govmdpi.com

This compound (dNaAnt) has demonstrated exceptional charge transport properties. In single-crystal form, it has exhibited a superior hole mobility of 12.3 cm² V⁻¹ s⁻¹. researchgate.net This high mobility is attributed to the ordered molecular arrangement in the crystal lattice, which minimizes defects and grain boundaries that can trap charges. nih.gov Even in thin-film transistors, where performance is often limited by less-ordered structures, a related naphthyl-substituted anthracene (NaAnt) has shown good charge transporting properties with mobility up to 1.10 cm² V⁻¹ s⁻¹. researchgate.net

The performance of dNaAnt is part of a broader class of high-mobility 2,6-substituted anthracene derivatives. For comparison, 2,6-diphenyl anthracene (DPA) has shown even higher single-crystal mobility of up to 34 cm² V⁻¹ s⁻¹, and thin-film device mobility over 10 cm² V⁻¹ s⁻¹. researchgate.netresearchgate.net These values highlight the potential of the 2,6-substituted anthracene core for high-performance transistors.

Table 2: Charge Transport Mobility of Anthracene Derivatives in OFETs

| Compound | Device Type | Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| This compound (dNaAnt) | Single Crystal | 12.3 | researchgate.net |

| Naphthyl-anthracene (NaAnt) | Thin Film | 1.10 | researchgate.net |

| 2,6-Diphenyl anthracene (DPA) | Single Crystal | 34 | researchgate.netresearchgate.net |

| 2,6-Diphenyl anthracene (DPA) | Thin Film | >10 | researchgate.net |

| Bis-5′-alkylthiophen-2′-yl-2,6-anthracene | Thin Film | 0.50 | pkusz.edu.cn |

| 2-(p-pentylphenylethynyl)anthracene (PPEA) | Thin Film | 0.55 | acs.org |

The performance of thin-film transistors is heavily influenced by the morphology of the semiconductor film. nih.gov Factors such as the solid-state molecular packing arrangement, intermolecular distances, and the ordered stacking and grain density of the film are crucial for optimizing charge mobility. nih.govmdpi.com A well-ordered film with large grains and few boundaries or traps allows for more efficient charge transport. nih.govmdpi.com

For anthracene derivatives, a tightly packed herringbone motif in the crystal structure is indicative of strong π–π interactions, which can contribute to high charge mobility even in a less-ordered thin film. mdpi.com The nearly flat, symmetric molecular geometry of 2,6-substituted anthracenes facilitates this tight molecular packing. pkusz.edu.cn X-ray diffraction (XRD) studies on thin films of these materials confirm that the packing motifs observed in single crystals can be replicated in the films, which is essential for achieving high performance. pkusz.edu.cn The choice of substituent groups at the 2,6-positions has a noticeable effect on the solid-state arrangement and, consequently, on device performance. mdpi.com Optimizing the deposition conditions to control film growth and morphology is therefore a key step in fabricating high-mobility OFETs based on this compound.

Integration in Organic Light-Emitting Transistors (OLETs)

Organic light-emitting transistors (OLETs) are multifunctional devices that combine the switching function of a transistor with the light-emitting capability of an OLED in a single architecture. Materials that exhibit both high charge carrier mobility and efficient photoluminescence are required for high-performance OLETs.

Given that this compound possesses both high charge transport mobility (12.3 cm² V⁻¹ s⁻¹ in single crystals) and a significant photoluminescence quantum yield (29.2%), it stands out as a promising candidate for OLET applications. researchgate.net Its close analog, 2,6-diphenylanthracene (B1340685) (DPA), which also has high mobility and a photoluminescence efficiency of about 40%, has already been used to create efficient ambipolar OLETs. researchgate.netresearchgate.net The successful integration of DPA into OLETs strongly suggests the potential for dNaAnt to be used in similar high-performance, light-emitting transistor applications, advancing the development of integrated optoelectronic circuits and displays. researchgate.netresearchgate.net

Balanced Ambipolar Charge Transport and Spatially Controllable Emission

A critical challenge in the development of high-performance organic light-emitting transistors (OLETs) is achieving semiconductors that combine high charge carrier mobility with efficient solid-state emission. This compound (dNaAnt) has emerged as a promising material in this regard, demonstrating outstanding balanced ambipolar charge transport. figshare.com

In single-crystal OLETs, dNaAnt exhibits excellent performance, with hole (μh) and electron (μe) mobilities reaching 1.10 cm²V⁻¹s⁻¹ and 0.87 cm²V⁻¹s⁻¹, respectively. figshare.com This balance between hole and electron transport is crucial for efficient electron-hole recombination, which is the fundamental process for light emission in OLETs. The ability to transport both charge carriers effectively allows for the precise control of the recombination zone within the transistor channel. This spatial control over the emission area is a key feature for advanced display technologies and integrated photonic circuits. figshare.com The introduction of naphthyl units at the 2,6-positions of anthracene results in a J-aggregated packing mode in the solid state, which is a favorable arrangement for achieving both efficient charge transport and strong photoluminescence. figshare.com

Table 1: Ambipolar Charge Transport Properties of this compound in a Single-Crystal OLET

| Parameter | Value |

|---|---|

| Hole Mobility (μh) | 1.10 cm²V⁻¹s⁻¹ |

| Electron Mobility (μe) | 0.87 cm²V⁻¹s⁻¹ |

Data sourced from Zhang et al., 2017. figshare.com

Utilization in Organic Phototransistors

Organic phototransistors (OPTs) are devices that combine the light-sensing capabilities of a photodetector with the signal amplification function of a transistor. The performance of these devices is highly dependent on the organic semiconductor used as the active layer. This compound has been successfully integrated into thin-film phototransistors, demonstrating some of the highest performance metrics reported for such devices. rsc.org

The performance of a phototransistor is quantified by several key parameters: photoresponsivity (R), photosensitivity (P), and specific detectivity (D*). Photoresponsivity measures the output current generated per unit of incident optical power. Photosensitivity is the ratio of the drain current under illumination to that in the dark. Specific detectivity represents the ability of the detector to discern weak light signals from noise.

Thin-film phototransistors fabricated using this compound have shown exceptionally high values for these parameters. Research has reported a photoresponsivity of 6.9 × 10³ A W⁻¹, a high photosensitivity of 2.6 × 10⁶, and an excellent specific detectivity of 3.4 × 10¹⁶ Jones. rsc.org These figures place this compound among the top-performing materials for thin-film organic phototransistors. The significant difference in molecular packing between this compound and its isomer, 2,6-di(1-naphthyl)anthracene (which shows no mobility), highlights the critical role of molecular structure in determining optoelectronic properties. rsc.org

Table 2: Performance Metrics of this compound-Based Organic Phototransistors

| Metric | Value |

|---|---|

| Photoresponsivity (R) | 6.9 × 10³ A W⁻¹ |

| Photosensitivity (P) | 2.6 × 10⁶ |

| Specific Detectivity (D*) | 3.4 × 10¹⁶ Jones |

Data sourced from Liu et al., 2018. rsc.org

Exploration in Dye-Sensitized Solar Cells (as related anthracene derivatives)

While specific studies on the direct use of this compound in dye-sensitized solar cells (DSSCs) are not prominent, various other anthracene derivatives have been successfully employed as sensitizers or co-sensitizers in these photovoltaic devices. rsc.orgrsc.org The general principle involves using an organic dye to absorb sunlight and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).

Future Directions and Advanced Research Frontiers for 2,6 Di 2 Naphthyl Anthracene

Exploration of Novel Derivatizations for Enhanced Performance

The core structure of 2,6-Di(2-naphthyl)anthracene offers a versatile platform for chemical modification. Future research will focus on strategic derivatization to precisely tune its optoelectronic properties and enhance device performance. The introduction of various functional groups can significantly influence molecular packing, energy levels, and charge transport characteristics.

One promising avenue is the introduction of electron-withdrawing or electron-donating groups to the anthracene (B1667546) or naphthyl units. For instance, functionalization with fluorinated phenyl groups has been shown to transition some 2,6-anthracene derivatives from p-type to n-type behavior, a critical step for the development of complementary circuits. Systematic studies on halogenation or the addition of cyano groups could further modulate the frontier molecular orbital (HOMO/LUMO) energy levels, impacting charge injection barriers and the emission color.

Another key strategy involves side-chain engineering. Attaching different side chains, such as octyloxyphenyl or octylphenyl groups, has been demonstrated to improve the processability and charge transport characteristics of anthracene derivatives. Exploring various alkyl, alkoxy, or even more complex dendritic side chains on the this compound backbone could enhance solubility for solution-based processing techniques and influence the solid-state morphology for optimized device performance.

Furthermore, creating isomeric variations, such as 2,6-di(1-naphthyl)anthracene, has already shown that a subtle change in the substitution site can dramatically alter molecular packing and, consequently, the material's charge transport mobility. This highlights the importance of exploring a wider range of linkage positions and orientations for the naphthyl substituents to establish comprehensive structure-property relationships.

| Derivative Concept | Target Property | Potential Impact |

| Fluorination/Cyanation | Frontier Energy Levels (HOMO/LUMO) | Tunable charge injection, altered emission spectra, potential for n-type transport. |

| Alkyl/Alkoxy Side Chains | Solubility, Molecular Packing | Improved solution processability, control over thin-film morphology. |

| Isomeric Variation (e.g., 1-naphthyl) | Crystal Packing, Intermolecular Interactions | Significant changes in charge carrier mobility. |

| Introduction of Polar Groups | Lipophilicity, Intermolecular Forces | Potential for applications in biological sensing and imaging. |

Advanced Device Architectures Incorporating this compound

The unique properties of this compound make it a prime candidate for integration into a variety of advanced electronic and optoelectronic devices beyond standard organic field-effect transistors (OFETs).

Organic Light-Emitting Transistors (OLETs): OLETs are multifunctional devices that combine the electrical switching of a transistor with the light-emitting capability of an LED. This compound is particularly well-suited for OLETs due to its ability to simultaneously support high charge carrier mobility and exhibit strong solid-state photoluminescence. Future work will focus on optimizing the device structure to maximize both functions. This includes engineering the gate dielectric to lower operating voltages and designing electrode configurations that enhance charge injection and recombination within the transistor channel. Single-crystal OLETs based on dNaAnt have already demonstrated outstanding balanced ambipolar charge transport, paving the way for highly integrated and efficient optoelectronic systems.

Phototransistors and Sensors: The strong light absorption and efficient charge generation of anthracene derivatives make them suitable for light-sensing applications. Thin-film phototransistors using this compound have demonstrated exceptional performance metrics, including high photoresponsivity, photosensitivity, and detectivity. Future research will likely explore the use of single-crystal devices to further enhance these properties, leveraging longer exciton (B1674681) diffusion lengths. Additionally, the sensitivity of anthracene derivatives' fluorescence to external stimuli opens the door for chemical sensor applications.

Advanced Device Configurations:

Bottom-Gate, Top-Contact (BGTC): A common configuration for OFETs based on anthracene derivatives, where the semiconductor is deposited on top of the gate dielectric, followed by the source and drain electrodes.

Single-Crystal Devices: By eliminating grain boundaries, single-crystal transistors can reveal the intrinsic charge transport properties of the material, often leading to significantly higher performance compared to thin-film devices.

Flexible Electronics: The inherent flexibility of organic materials allows for the fabrication of devices on plastic substrates, enabling applications in wearable electronics and flexible displays.

| Device Type | Key Feature of this compound | Performance Metric | Reference |

| Organic Light-Emitting Transistor (OLET) | Balanced ambipolar charge transport and strong solid-state emission | External Quantum Efficiency, Brightness | |

| Thin-Film Phototransistor | High charge mobility and light absorption | Photoresponsivity: 6.9 × 10³ A W⁻¹, Detectivity: 3.4 × 10¹⁶ Jones | |

| Single-Crystal Phototransistor | High crystal quality, reduced traps | Enhanced photoresponsivity and EQE compared to thin films |

Multi-functional Material Design Principles Based on this compound

The success of this compound exemplifies a key goal in organic electronics: the creation of multi-functional materials that integrate multiple desirable properties within a single molecular structure. Future research will leverage the design principles learned from this compound to develop new generations of high-performance organic semiconductors.

A primary design principle is the balancing of charge transport and luminescence . High charge carrier mobility often requires strong intermolecular π-π stacking for efficient charge hopping. However, this close packing can lead to aggregation-caused quenching of fluorescence. The structure of this compound, with its extended π-conjugation via the naphthyl groups, achieves an elegant compromise. It forms a J-aggregated state in the solid phase, which preserves good photoluminescence while maintaining superior charge transport properties.

Key design principles for future multi-functional materials include:

Molecular Planarity and Rigidity: A planar, rigid molecular backbone, like the anthracene core, promotes strong intermolecular interactions necessary for high mobility.

Extended π-Conjugation: Extending the conjugated system, for example by adding naphthyl or phenyl groups, can tune the energy levels and enhance charge transport.

Control of Intermolecular Packing: The substitution pattern is crucial. As seen with the 1-naphthyl vs. 2-naphthyl isomers, the specific attachment point of substituents dictates the solid-state packing (e.g., herringbone vs. pi-stack), which in turn governs the charge mobility.

Steric Hindrance: Introducing bulky side groups can be used to control the distance between molecules, preventing fluorescence quenching while still allowing for effective charge transport.

By systematically applying these principles—tuning the π-conjugated core, modifying peripheral substituents, and controlling isomeric structure—researchers can design new materials based on the this compound framework with tailored properties for specific applications like OLETs, photodetectors, and organic lasers.

Synergistic Experimental and Computational Research Paradigms

To accelerate the discovery and optimization of materials like this compound, a close integration of experimental synthesis and characterization with computational modeling is essential. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the electronic structure and properties of these molecules before they are ever synthesized.

Computational contributions include:

Predicting Electronic Properties: DFT calculations can accurately predict the HOMO and LUMO energy levels, which are critical for understanding charge injection and transport in devices. This allows for the in-silico screening of potential derivatives to identify promising candidates.

Calculating Reorganization Energy: The reorganization energy is a key parameter that influences the charge transfer rate between molecules. Computational methods can calculate this value, offering a theoretical prediction of a material's intrinsic charge mobility.

Understanding Molecular Geometry and Packing: Theoretical models can determine the most stable molecular conformations and predict how molecules will pack in a crystal. This is crucial for understanding structure-property relationships, as molecular packing directly impacts charge transport.

Interpreting Spectroscopic Data: DFT can be used to calculate vibrational frequencies and electronic transitions, aiding in the interpretation of experimental IR, Raman, and UV-Vis absorption spectra.

By using computational tools to screen potential derivatives and understand the fundamental origins of their properties, experimental efforts can be more focused and efficient. For example, by calculating the expected change in HOMO/LUMO levels upon adding different functional groups to this compound, researchers can prioritize the synthesis of derivatives most likely to exhibit the desired characteristics. This synergistic approach, combining theoretical prediction with empirical validation, represents the most powerful paradigm for advancing the frontiers of organic semiconductor research.

| Computational Method | Predicted Property | Experimental Correlation |

| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | Cyclic Voltammetry, UV-Vis Spectroscopy |

| DFT | Reorganization Energy | Charge Carrier Mobility (from OFET measurements) |

| DFT | Molecular Geometry, Packing Motifs | X-ray Diffraction (XRD) |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption & Emission Spectra | Photoluminescence Spectroscopy |

Q & A

Q. How does substitution at the 2,6-positions of anthracene influence thermal stability and charge transport in organic semiconductors?

Substitution at the 2,6-positions of anthracene with bulky groups (e.g., naphthyl, phenyl, or cyclohexyl phenyl) enhances molecular linearity and π-conjugation, improving charge transport via efficient solid-state packing . However, bulky substituents reduce thermal stability. For example, 2,6-bis(n-hexylphenyl)anthracene (DnHPA) exhibits a 50% mobility loss at 80°C and functional failure at 120°C due to disrupted π-conjugation and molecular degradation . To assess thermal stability, researchers should conduct thermogravimetric analysis (TGA) and temperature-dependent mobility measurements. Charge transport can be evaluated using organic field-effect transistor (OFET) studies coupled with X-ray diffraction (XRD) to correlate packing modes with mobility .

Q. What experimental methods are recommended to analyze the morphological instability of 2,6-di(2-naphthyl)anthracene (dNaAnt) thin films in optoelectronic devices?

Morphological instability in dNaAnt-based films arises from poor molecular packing and surface roughness, leading to device degradation. Atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are critical for characterizing film crystallinity and phase separation . Transient electroluminescence (EL) and impedance spectroscopy can reveal charge imbalance and exciton quenching mechanisms. For example, ADN (a related anthracene derivative) shows delayed EL decay due to charge imbalance in low-luminance regions, which correlates with electron-dominant current flow . Optimizing solvent casting (e.g., using chloroform additives) and annealing protocols can improve film uniformity .

Q. How do substituents at the 9,10-positions of anthracene derivatives affect electronic coupling and optoelectronic properties?

Substituents at the 9,10-positions (e.g., thienyl, phenyl) enhance electronic coupling through the anthracene core, broadening absorption spectra and lowering HOMO levels. For donor-acceptor copolymers, 9,10-aromatic substitutions in 2,6-linked anthracene derivatives reduce optical bandgaps (1.85–2.13 eV) and improve charge carrier mobility compared to alkyloxy substitutions . Cyclic voltammetry and UV-vis-NIR spectroscopy are essential for measuring HOMO/LUMO levels and absorption profiles. Substituent effects on electronic coupling can also be quantified via spectroelectrochemistry .

Advanced Research Questions

Q. What strategies can address contradictory data on charge transport efficiency in this compound (dNaAnt) versus 2,6-diphenylanthracene (DPA)?

While both dNaAnt and DPA exhibit high mobility in OFETs, discrepancies arise from differences in molecular packing and exciton dynamics. DPA’s linear packing enables efficient charge transport (µ ~ 1.2 cm²/Vs), whereas dNaAnt’s bulkier naphthyl groups introduce torsional strain, reducing mobility but enhancing luminescence . To resolve contradictions, researchers should combine XRD analysis with time-resolved microwave conductivity (TRMC) to decouple packing effects from intrinsic charge transport. Additionally, asymmetric device designs (e.g., staggered OLET architectures) can balance electron-hole injection, improving bipolar transport .

Q. How can supramolecular approaches improve regioselectivity in the photochemical [4 + 4] cyclodimerization of 2,6-substituted anthracenes?

Supramolecular pre-organization using metal templates (e.g., Ag₂O) enforces antiparallel alignment of anthracene moieties, enabling regioselective [4 + 4] cyclodimerization. For 2,6-azolium-substituted anthracenes, metallosupramolecular assemblies dictate stereoselectivity, yielding cyclodimers with defined linkage positions . Researchers should employ nuclear Overhauser effect spectroscopy (NOESY) and single-crystal XRD to validate molecular orientation in pre-assembled complexes. Reaction kinetics can be monitored via in-situ UV-vis spectroscopy to optimize irradiation conditions.

Q. What methodologies are effective for integrating this compound into spintronic devices while mitigating interfacial charge recombination?

In organic spin light-emitting transistors (OLETs), dNaAnt’s balanced bipolar transport and luminescence make it suitable for spintronic applications. However, interfacial recombination at metal/organic junctions remains a challenge. Asymmetric electrode designs (e.g., Mg:Ag cathodes with work-function gradients) and interfacial doping (e.g., LiF layers) can reduce injection barriers . Spin-polarized scanning tunneling microscopy (SP-STM) and magnetoresistance measurements are critical for evaluating spin injection efficiency. Density functional theory (DFT) simulations can further guide interfacial engineering by modeling charge-transfer states .

Q. How can substituent engineering in 2,6-linked anthracene copolymers enhance photovoltaic performance in donor-acceptor systems?

Substituting 2,6-linked anthracene with electron-deficient moieties (e.g., benzothiadiazole) narrows bandgaps and improves exciton dissociation in polymer solar cells. For example, Suzuki copolymerization of 2,6-anthracene with thienyl groups increases power conversion efficiency (PCE) by 30% compared to alkyloxy analogs . Researchers should use grazing-incidence small-angle X-ray scattering (GISAXS) to optimize bulk heterojunction morphology and transient absorption spectroscopy (TAS) to probe exciton diffusion lengths.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.